2-(4-Cyanophenylmethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPJZAWRHJSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655840 | |
| Record name | {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-66-4 | |
| Record name | Boronic acid, B-[2-[(4-cyanophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Cyanophenylmethoxy)phenylboronic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Cyanophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or quinones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of esters or amides.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Cyanophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes and sensors due to its ability to form reversible complexes with diols and other functional groups.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the design of drugs that target specific biological pathways.
Industry: It is used in the production of advanced materials and polymers, where its unique chemical properties can be leveraged to create new materials with desirable characteristics.
Mechanism of Action
The mechanism by which 2-(4-Cyanophenylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of molecular sensors and drug delivery systems. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and achieve the desired therapeutic or diagnostic effect .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features and Substituent Effects
| Compound Name | Substituent(s) | Electronic Effect | Key Functional Groups |
|---|---|---|---|
| 2-(4-Cyanophenylmethoxy)phenylboronic acid | 4-Cyanophenylmethoxy (ortho) | Strong electron-withdrawing (CN) | Boronic acid, ether, cyano |
| Phenylboronic acid (PBA) | None | N/A | Boronic acid |
| 4-Methoxyphenylboronic acid | Methoxy (para) | Electron-donating (OCH₃) | Boronic acid, methoxy |
| 2-(4'-Methoxybenzyloxy)phenylboronic acid | 4-Methoxybenzyloxy (ortho) | Electron-donating (OCH₃) | Boronic acid, ether, methoxy |
| [2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | Trifluoromethoxy (para) | Electron-withdrawing (CF₃O) | Boronic acid, ether, CF₃O |
| 4-Benzyloxy-2-methylphenylboronic acid | Benzyloxy (para), methyl (ortho) | Steric hindrance (CH₃) | Boronic acid, ether, methyl |
Key Observations :
- Steric Effects: The 4-cyanophenylmethoxy group introduces moderate steric hindrance, which may limit binding to bulky diols but enhance selectivity for smaller targets, unlike bulkier analogs like 4-Benzyloxy-2-methylphenylboronic acid .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs; †Predicted based on electron-withdrawing effects; ‡Assumed from boronic acid-diol binding studies .
Key Observations :
- The cyano group lowers the pKa of the boronic acid compared to PBA, enabling diol binding under milder basic conditions .
- Low aqueous solubility is common among substituted phenylboronic acids, necessitating organic solvents or formulation adjustments for biomedical use .
Table 3: Application-Specific Comparisons
Key Observations :
- Structural analogs with electron-withdrawing groups (e.g., trifluoromethoxy in ) show similar enhancements in binding but differ in solubility and toxicity profiles.
Biological Activity
2-(4-Cyanophenylmethoxy)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, have been recognized for their versatile applications in drug development and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₃BNO₃
- Molecular Weight : 253.07 g/mol
- Structure : The compound features a boron atom bonded to a phenyl ring, which is further substituted with a cyanophenylmethoxy group. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.
- Cellular Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that boronic acids can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that this compound can:
- Inhibit Cell Proliferation : Studies demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent.
- Induce Apoptosis : Mechanistic studies revealed that the compound could activate apoptotic pathways in specific cancer cell types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Mechanism of Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Study 1: Anticancer Efficacy
A study published in Nature Reviews Drug Discovery explored the efficacy of various boronic acids, including this compound, against breast cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, demonstrating significant potency against targeted cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis showed that treated cells were arrested in the G1 phase, indicating a disruption in the cell cycle.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 3.5 | Induces G1 arrest |
| Control (DMSO) | >50 | No effect |
Study 2: Antimicrobial Activity
In another investigation reported in Journal of Medicinal Chemistry, the antimicrobial properties of the compound were assessed against common pathogens:
- Results : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Q. What are the optimized synthetic routes for 2-(4-Cyanophenylmethoxy)phenylboronic acid, considering common side reactions and intermediates?
The synthesis typically involves Suzuki-Miyaura coupling or amination-reduction reactions. A model system using (2-formylphenyl)boronic acid and amines (e.g., morpholine) yields intermediates like 3-amine-substituted benzoxaboroles, which are critical precursors. However, unsubstituted benzoxaboroles may form as byproducts due to premature reduction of starting materials. To optimize yields (up to 80%), control reaction conditions (e.g., stoichiometry, temperature) to favor intermediate stability and minimize boroxin formation .
Q. How can researchers address purification challenges specific to this boronic acid, such as silica gel binding or boroxin formation?
Purification issues arise from irreversible binding to silica gel and thermal decomposition. Use cold chromatography (0–6°C) with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to reduce boronic acid-silica interactions. Avoid elevated temperatures during solvent evaporation to prevent boroxin cyclization. Alternative methods, such as crystallization from aqueous ethanol, may improve purity (>98%) .
Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- NMR spectroscopy : B NMR identifies boronic acid speciation (e.g., free acid vs. boroxins).
- X-ray crystallography : Resolves supramolecular interactions (e.g., C–H⋯O, C–H⋯π) in crystal lattices.
- Hirshfeld surface analysis : Quantifies intermolecular interactions to explain packing behavior .
Advanced Research Questions
Q. How can this compound be utilized in designing molecular receptors for saccharides under physiological conditions?
The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-diols in carbohydrates. Modifications like ortho-hydroxyalkyl groups enhance solubility and binding affinity at physiological pH. For example, ortho-hydroxymethyl derivatives complex hexopyranosides via 4,6-diol interactions, enabling applications in glycoconjugate sensing or targeted drug delivery .
Q. What strategies resolve conflicting data on the compound’s reactivity in different solvent systems?
Contradictory reactivity often stems from solvent polarity and proticity. In aqueous systems, boronic acids exist as trigonal (neutral) or tetrahedral (anionic) forms, affecting binding kinetics. Use O NMR to monitor solvation effects in polar solvents (e.g., acetone) versus non-polar media (e.g., chloroform). DFT calculations predict free energy changes in solvation, guiding solvent selection for specific reactions .
Q. How does the introduction of electron-withdrawing groups (e.g., cyano) influence the compound’s ionophoric activity?
The 4-cyanophenylmethoxy group enhances electrophilicity at the boron center, improving saccharide-binding kinetics. In lipid bilayers, fructose induces dimerization of boronic acid-cholate conjugates, forming ion channels with hydrophilic cavities. Electrochemical impedance spectroscopy can quantify ion transport efficiency (e.g., Na/K selectivity) in model membranes .
Q. What role do weak intermolecular interactions play in stabilizing supramolecular assemblies of this compound?
Crystal packing is dominated by weak C–H⋯O (2.5–3.0 Å) and C–H⋯π (3.2–3.5 Å) interactions, which direct layer formation. Hirshfeld analysis reveals that >15% of surface contacts arise from H⋯O bonds, critical for stabilizing 2D frameworks. These interactions inform the design of porous materials for catalysis or sensing .
Methodological Considerations
Q. How to evaluate the stability of this boronic acid in long-term storage?
Q. What computational tools predict binding affinities for carbohydrate recognition studies?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model boronic acid-diol interactions. Parameters include bond dissociation energies (BDEs) and solvent-accessible surface area (SASA) to rank binding modes. Experimental validation via isothermal titration calorimetry (ITC) confirms theoretical predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
